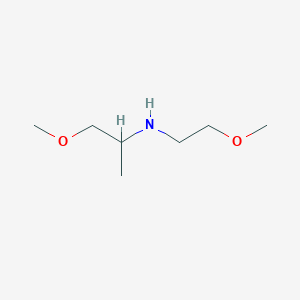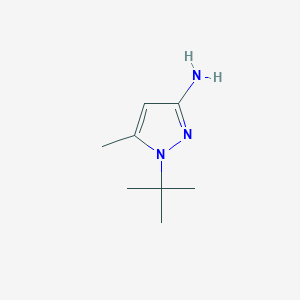
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine
Übersicht
Beschreibung
“(2-Methoxyethyl)(1-methoxypropan-2-yl)amine”, also known as MOPAM, is an organic compound that belongs to the class of amines. It has a CAS Number of 1021042-07-8 . The molecular weight of this compound is 147.22 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-methoxy-N-(2-methoxyethyl)-2-propanamine . The InChI code is 1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- Metabolism and Psychotomimetic Activity : Research by Zweig and Castagnoli (1977) explored the metabolism of methoxylated amines related to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. Their study focused on how rabbit liver homogenates metabolize the amine to various metabolites, contributing to understanding the relationship between metabolism and psychotomimetic properties of such amines (Zweig & Castagnoli, 1977).
Catalysis and Chemical Reactions
- Catalytic Amination : A study by Bassili and Baiker (1990) reported the catalytic amination of 1-methoxy-2-propanol, a compound related to this compound. The research provided insights into the influence of reaction parameters on the amination process, contributing to the field of catalytic chemistry (Bassili & Baiker, 1990).
Applications in Material Science
- Conducting Polymers : Viva et al. (1999) investigated the electropolymerization of 2-methoxy aniline, which shares a functional group with this compound. This research has implications for the development of conducting polymers, particularly in varying monomer concentrations and their effects on polymer properties (Viva et al., 1999).
Biomedical Applications
- Fluorescently Labeled Biocompatible Polymers : Madsen et al. (2011) explored the synthesis of rhodamine 6G-based compounds, which involved reactions with secondary amines similar to this compound. Their work is significant in the creation of fluorescently labeled biocompatible polymers for biomedical studies (Madsen et al., 2011).
Safety and Hazards
This compound is classified as dangerous with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
1-methoxy-N-(2-methoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIQDBIDABMYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519349.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)








